molecular formula C4H5NO3S B017855 2-Oxothiazolidine-4-carboxylic acid CAS No. 19750-45-9

2-Oxothiazolidine-4-carboxylic acid

Cat. No.: B017855
CAS No.: 19750-45-9
M. Wt: 147.15 g/mol
InChI Key: BMLMGCPTLHPWPY-UHFFFAOYSA-N
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Description

2-Oxothiazolidine-4-carboxylic acid is a heterocyclic organic compound that serves as a cysteine prodrug. It is known for its ability to increase cellular glutathione levels, which makes it a valuable compound in various scientific and medical applications .

Mechanism of Action

Target of Action

2-Oxothiazolidine-4-carboxylic acid (OTC) is a prodrug of cysteine . Its primary targets are the cells where it is transported into . Inside the cells, it is converted into cysteine by the enzyme 5-oxo-L-prolinase . Cysteine is the rate-limiting substrate for glutathione biosynthesis , a crucial antioxidant in the body.

Mode of Action

Once transported into the cells, OTC is metabolized to cysteine by the action of 5-oxoprolinase . This increases the overall level of glutathione (GSH), a major antioxidant in the body . By providing a source of cellular cysteine, OTC raises cellular glutathione levels .

Biochemical Pathways

OTC plays a significant role in the glutathione synthesis pathway . By providing cysteine, the rate-limiting substrate for glutathione biosynthesis, OTC helps augment glutathione and cysteine production . Glutathione is a major antioxidant that inhibits free radical-mediated injury by eliminating toxic peroxides and protects protein sulfhydryl groups from oxidation .

Pharmacokinetics

The plasma concentration of OTC reaches a peak between 45 and 60 minutes after oral administration . It is quickly absorbed by the skin in 1-10% dosage . It is a safe product, non-irritating, and non-comedogenic, with high compatibility with surfactants and other ingredients . It is easily soluble in water .

Result of Action

OTC has been shown to be effective at increasing endogenous glutathione levels in a number of experimental model systems as well as in human patients . By raising cellular glutathione levels, OTC reduces cellular damage due to free radicals generated by ionizing radiation or other sources . It has also been found to suppress anti-inflammatory responses in RPE .

Biochemical Analysis

Biochemical Properties

2-Oxothiazolidine-4-carboxylic acid is metabolized by the enzyme 5-oxoprolinase, converting it into cysteine, the rate-limiting amino acid for glutathione synthesis . This process augments glutathione and cysteine production .

Cellular Effects

This compound has been shown to increase the cellular level of glutathione, which is a major antioxidant in cells . It has been reported to suppress TNF-α-induced IL-6 and Ccl2 expression/secretion in ARPE-19 and Gpr109a+/+ primary RPE .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into cysteine by the action of 5-oxoprolinase . This increases the overall level of glutathione, a crucial antioxidant in cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be stable in simulated aqueous humour (SAH) after three freeze/thaw cycles . It has also been found to be effective at increasing endogenous glutathione levels in a number of experimental model systems .

Dosage Effects in Animal Models

In animal models, this compound has been shown to be a promising compound in terms of preventing or slowing progression of AMD-like retinal lesions . The effects of this compound on these lesions were observed with various concentrations of this compound either in drinking water or via oral gavage .

Metabolic Pathways

This compound is involved in the glutathione synthesis pathway. It is a secondary precursor for glutathione and is enzymatically metabolized to cysteine by the action of 5-oxoprolinase .

Transport and Distribution

The transport of this compound across the plasma membrane occurs via the Na±coupled monocarboxylate transporter SLC5A8 (SMCT1) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-oxothiazolidine-4-carboxylic acid typically involves the reaction of L-cysteine hydrochloride with a solvent under controlled temperature conditions. The process includes the following steps:

  • Replacing nitrogen in a reaction kettle three times and maintaining the reaction under nitrogen protection.
  • Adding L-cysteine hydrochloride and a solvent to the reaction kettle.
  • Controlling the temperature to 0-10°C and adding alkaline water.
  • Adding another material and performing a thermal reaction at 35-55°C for 2-4 hours.
  • Cooling to room temperature, separating phases, and adjusting the pH to 2.0-3.0 using concentrated hydrochloric acid.
  • Performing vacuum concentration, adding another solvent, stirring, filtering, and crystallizing to obtain the crude product.
  • Re-crystallizing the crude product to achieve a purity of over 99% .

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale, ensuring high yield and purity while maintaining cost-effectiveness and safety .

Chemical Reactions Analysis

Types of Reactions: 2-Oxothiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which have different applications in scientific research and industry .

Scientific Research Applications

2-Oxothiazolidine-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-oxo-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO3S/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLMGCPTLHPWPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(=O)S1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864902
Record name 2-Oxo-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19750-45-9, 77273-78-0
Record name 2-Oxothiazolidine-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019750459
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC342431
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342431
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Record name 2-Oxo-1,3-thiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,3-thiazolidine-4-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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